molecular formula C13H9Cl2N3O3S B3999609 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole

1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole

Cat. No.: B3999609
M. Wt: 358.2 g/mol
InChI Key: XPTAGIWCLHUZMH-UHFFFAOYSA-N
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Description

1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole is an organic compound that features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a dichloro-methoxyphenyl ring

Preparation Methods

The synthesis of 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with nucleophiles, making it a useful reagent in various chemical reactions. The benzotriazole moiety can participate in coordination with metal ions, which is important in catalytic processes .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole include:

These compounds share similar functional groups but differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3S/c1-21-12-6-9(15)13(7-8(12)14)22(19,20)18-11-5-3-2-4-10(11)16-17-18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTAGIWCLHUZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
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1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
Reactant of Route 3
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
Reactant of Route 4
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
Reactant of Route 5
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole
Reactant of Route 6
1-(2,5-dichloro-4-methoxyphenyl)sulfonylbenzotriazole

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